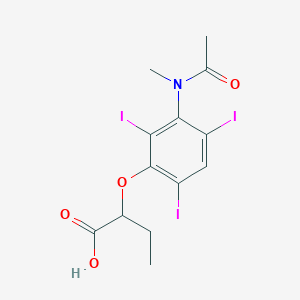
Bariummetaphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium metaphosphate is an inorganic compound with the molecular formula Ba(PO₃)₂. It is a colorless solid that is insoluble in water but soluble in acidic solutions through slow dissolution. The compound is composed of barium cations (Ba²⁺) attached to a polyphosphate anion ((PO₃⁻)ₙ). Barium metaphosphate is known for its high melting point of 1560°C and its use in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Barium metaphosphate has several scientific research applications:
Chemistry: It is used in the synthesis of various barium-containing compounds and as a reagent in chemical reactions.
Biology and Medicine:
Industry: Barium metaphosphate is used in the production of low-melting glasses, which are essential for sealing metals like aluminum.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium metaphosphate can be synthesized through two primary methods:
-
Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction involves heating barium carbonate with metaphosphoric acid at elevated temperatures .
-
Aqueous Reaction of Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 (\text{aq}) + 2\text{NaPO}_3 (\text{aq}) \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ] This method involves mixing aqueous solutions of barium chloride and sodium metaphosphate .
Industrial Production Methods: Industrial production of barium metaphosphate often involves the solid-state reaction of metaphosphoric acid with barium hydroxide, oxide, or carbonate at temperatures around 700°C .
Analyse Chemischer Reaktionen
Types of Reactions: Barium metaphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: Barium metaphosphate can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other metal salts to form different metaphosphate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used to oxidize barium metaphosphate.
Reducing Agents: Reducing agents can reduce the compound under specific conditions.
Major Products Formed:
Wirkmechanismus
The mechanism of action of barium metaphosphate primarily involves its interaction with other chemical species. The barium cations (Ba²⁺) and polyphosphate anions ((PO₃⁻)ₙ) interact with various molecular targets, leading to the formation of new compounds. The exact pathways depend on the specific reactions and conditions involved .
Vergleich Mit ähnlichen Verbindungen
Sodium Metaphosphate (NaPO₃): Similar in structure but contains sodium instead of barium.
Calcium Metaphosphate (Ca(PO₃)₂): Contains calcium and has different solubility and thermal properties.
Magnesium Metaphosphate (Mg(PO₃)₂): Contains magnesium and is used in different industrial applications.
Uniqueness of Barium Metaphosphate: Barium metaphosphate is unique due to its high melting point, insolubility in water, and ability to form low-melting glasses with high thermal expansion coefficients. These properties make it particularly useful in industrial applications where high-temperature stability and specific thermal properties are required .
Eigenschaften
CAS-Nummer |
13762-83-9 |
|---|---|
Molekularformel |
BaHO3P |
Molekulargewicht |
217.31 g/mol |
InChI |
InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI-Schlüssel |
ZETBKPAMMCFXNH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Kanonische SMILES |
O[P+](=O)[O-].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















